Methyl 2-((4-Methoxybenzyl)oxy)acetate
Description
Methyl 2-((4-Methoxybenzyl)oxy)acetate is an organic ester featuring a 4-methoxybenzyl (PMB) group linked via an ether bridge to a methyl acetate moiety. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in protecting-group chemistry and nucleophilic substitution reactions. Its structure combines the electron-donating methoxy group on the aromatic ring with the ester functionality, influencing its reactivity and physical properties.
Properties
CAS No. |
51759-07-0 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
PFSLSOYNJRVULY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=O)OC |
Synonyms |
[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester; Methyl [(p-Methoxybenzyl)oxy]acetate; 2-[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-Methoxybenzyl)oxy)acetate typically involves the esterification of (4-Methoxybenzyloxy)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-Methoxybenzyl)oxy)acetate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Hydrolysis: (4-Methoxybenzyloxy)acetic acid, methanol
Oxidation: (4-Hydroxybenzyloxy)acetic acid methyl ester
Substitution: Various substituted Methyl 2-((4-Methoxybenzyl)oxy)acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-Methoxybenzyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((4-Methoxybenzyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4-Methoxybenzyloxy)acetic acid and methanol. Additionally, its methoxy group can undergo metabolic transformations, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarity and Substituent Effects
Key structural analogues of Methyl 2-((4-Methoxybenzyl)oxy)acetate include compounds with variations in aromatic substituents, ester groups, or additional functional groups. The following table highlights structural differences and their implications:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The PMB group in the target compound donates electrons via its methoxy substituent, enhancing stability in radical or electrophilic reactions. In contrast, bromine or nitro groups in analogues (e.g., ) reduce electron density, favoring nucleophilic attack or cross-coupling.
- Polarity and Solubility : Replacement of the methyl ester with a carboxylic acid () increases hydrophilicity, while longer alkyl chains (e.g., bromopentoxy in ) enhance lipophilicity.
Protection-Deprotection Strategies
The PMB group in this compound is frequently employed as a protecting group for alcohols or amines. For example, in the synthesis of indole derivatives (), the PMB group is introduced via alkylation of methyl 2-(1H-indol-6-yl)acetate using 1-(chloromethyl)-4-methoxybenzene, achieving a 44% yield under basic conditions. Comparatively, nitro-containing analogues () require harsher conditions due to the deactivating nitro group.
Catalytic Reactivity
In Pd-catalyzed reactions, sulfonamide derivatives of this compound () exhibit moderate yields (70–85%), with electron-withdrawing substituents (e.g., cyano in ) slightly reducing efficiency. This contrasts with brominated analogues (), where bromine facilitates Suzuki-Miyaura couplings.
Physical Properties and Stability
Crystallographic Data
The crystal structure of Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate () reveals weak C–H⋯C interactions forming dimeric structures, with an R-factor of 0.080. Chlorine substituents increase molecular packing density compared to the PMB group, which may adopt less rigid conformations due to methoxy steric effects.
Thermal Stability
Methyl 2-(3,4-dichloro-5-hydroxyphenyl)acetate (), synthesized via sulfuric acid-mediated esterification, demonstrates higher thermal stability (mp >100°C) than the target compound, likely due to stronger intermolecular hydrogen bonding from hydroxyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
